molecular formula C25H32N2O6 B4206844 1-Benzyl-4-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]piperazine;oxalic acid

1-Benzyl-4-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]piperazine;oxalic acid

Cat. No.: B4206844
M. Wt: 456.5 g/mol
InChI Key: XXKGSYRAIUHAHW-UHFFFAOYSA-N
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Description

1-Benzyl-4-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]piperazine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with benzyl and allyl groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]piperazine;oxalic acid typically involves multiple steps. One common method includes the reaction of 4-allyl-2-methoxyphenol with an appropriate alkylating agent to introduce the 2-(4-allyl-2-methoxyphenoxy)ethyl group. This intermediate is then reacted with benzylpiperazine under controlled conditions to form the desired compound. The final step involves the formation of the oxalate salt by reacting the free base with oxalic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]piperazine;oxalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while substitution reactions can introduce new functional groups at the benzyl or allyl positions .

Scientific Research Applications

1-Benzyl-4-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]piperazine;oxalic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]piperazine;oxalic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl-4-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]piperazine;oxalic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-benzyl-4-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2.C2H2O4/c1-3-7-20-10-11-22(23(18-20)26-2)27-17-16-24-12-14-25(15-13-24)19-21-8-5-4-6-9-21;3-1(4)2(5)6/h3-6,8-11,18H,1,7,12-17,19H2,2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKGSYRAIUHAHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCN2CCN(CC2)CC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-4-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]piperazine;oxalic acid
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1-Benzyl-4-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]piperazine;oxalic acid
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1-Benzyl-4-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]piperazine;oxalic acid
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1-Benzyl-4-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]piperazine;oxalic acid
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1-Benzyl-4-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]piperazine;oxalic acid
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1-Benzyl-4-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]piperazine;oxalic acid

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